molecular formula C13H11BrN2O2 B2972725 2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide CAS No. 1385454-45-4

2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide

Cat. No.: B2972725
CAS No.: 1385454-45-4
M. Wt: 307.147
InChI Key: ZVYRNWXTNIEGAL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.147. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis for Antibacterial Activities

Research involving the synthesis of novel heterocyclic compounds, such as those derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, demonstrates the potential for creating compounds with expected antibacterial activities. These compounds were synthesized through various reactions, including Aza–Michael addition, to produce a series of aroylacrylic acids, pyridazinones, and furanones derivatives. Further studies on these compounds revealed promising antibacterial properties (El-Hashash et al., 2015).

Antimicrobial and Antifungal Agent Development

Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. This research highlights the chemical versatility and biological relevance of similar compounds, aiming to combat microbial and fungal infections (Darwish et al., 2014).

Building Blocks in Stereocontrolled Synthesis

Compounds such as 4-oxoazetidine-2-carbaldehydes, closely related in structure and reactivity to the compound , have been utilized as valuable dual-reactive building blocks in the stereocontrolled synthesis of biologically active molecules. This includes the development of α-amino acids, β-amino acids, and various natural product analogs, showcasing the compound's utility in creating complex molecular architectures (Alcaide & Almendros, 2002).

Antidiabetic Agent Synthesis

Exploratory research into the synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest has demonstrated the potential for creating antidiabetic agents. By manipulating the core structure of related compounds, researchers aim to develop new treatments for diabetes, highlighting the therapeutic potential of such chemical frameworks (Fadda et al., 2010).

Apoptosis Induction in Cancer Cells

A novel bromophenol derivative, demonstrating significant anticancer activities against human lung cancer cell lines, indicates the potential of structurally related compounds for drug development. The study provided insights into the mechanisms of action, including cell cycle arrest and apoptosis induction, through the modulation of cellular pathways (Guo et al., 2018).

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1-cyanocyclobutyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-4-2-9(3-5-10)11(17)12(18)16-13(8-15)6-1-7-13/h2-5H,1,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYRNWXTNIEGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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